molecular formula C18H21FN2O3S B2671160 2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946199-67-3

2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2671160
CAS No.: 946199-67-3
M. Wt: 364.44
InChI Key: QTYSVNHEIHQVSM-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic small molecule compound featuring a morpholino ring and a thiophene moiety. This acetamide derivative is provided for research purposes to investigate its potential biological activity. Compounds with morpholino-ethyl-thiophene acetamide structures have been identified in scientific literature for various pharmacological activities. For instance, research on structurally related molecules has shown potential as sigma-1 receptor ligands with demonstrated antinociceptive effects in model systems, indicating value in pain research . Another analogous compound, characterized by a similar acetamide backbone, was identified as a potent inhibitor of osteoclastogenesis, suggesting potential applications in studying bone resorption diseases like osteoporosis . The morpholino group is a common pharmacophore in medicinal chemistry, often contributing to the solubility and bioavailability of research compounds. The specific research applications and mechanism of action for this compound are still being characterized by the scientific community. Researchers are encouraged to consult the current literature for the latest findings. This product is intended for laboratory research and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c19-15-1-3-16(4-2-15)24-12-18(22)20-11-17(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYSVNHEIHQVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acylating agent.

    Introduction of the morpholino group: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholino group.

    Attachment of the thiophene ring:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the morpholino group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phenoxyacetamide Derivatives

a. 2-(2,4-Dichlorophenoxy)-N-(2-(p-Tolylthio)ethyl)acetamide (RN1)
  • Structural Differences: RN1 replaces the 4-fluorophenoxy group with a 2,4-dichlorophenoxy moiety and substitutes the morpholino-thiophene ethyl chain with a p-tolylthioethyl group.
  • The p-tolylthioethyl group lacks the hydrogen-bonding capacity of morpholino, possibly diminishing target affinity .
b. 2-(3-Chlorophenoxy)-N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide
  • Structural Differences: This compound features a thiazole ring instead of thiophene and a 3-chlorophenoxy group.
  • Functional Implications: Thiazole’s electron-withdrawing nature may alter electronic distribution, affecting binding to targets like enzymes or receptors .

Thiophene-Containing Acetamides

a. N-(4-Bromophenyl)-2-(2-Thienyl)acetamide
  • Structural Differences: Lacks the morpholino and phenoxy groups but retains the thiophene-acetamide core.
  • Functional Implications: Demonstrated in vitro antimycobacterial activity, suggesting the thiophene-acetamide scaffold is pharmacologically active . Absence of morpholino may reduce solubility, limiting bioavailability compared to the target compound .
b. 2-Chloro-N-(2-Fluoro-3-(Morpholine-4-Carbonyl)Phenyl)Acetamide
  • Structural Differences: Shares the morpholino and fluorophenyl components but replaces thiophene with a chloroacetamide group.
  • Chloroacetamide’s electrophilic nature may confer reactivity distinct from thiophene’s aromatic stability .

Morpholino-Substituted Analogs

a. N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide
  • Structural Differences : Replaces thiophen-3-yl with a thiazol-2-yl group and incorporates a 2-chlorophenyl substituent.
  • Functional Implications :
    • Thiazole’s nitrogen atom may engage in additional hydrogen bonding, altering target selectivity compared to thiophene .
    • The 2-chlorophenyl group’s steric profile could influence steric interactions in hydrophobic binding pockets .

Comparative Analysis Table

Compound Name Key Structural Features Bioactivity/Properties Reference
Target Compound 4-Fluorophenoxy, morpholino, thiophen-3-yl High solubility (morpholino), potential antimicrobial activity
RN1 (2,4-dichlorophenoxy analog) 2,4-Dichlorophenoxy, p-tolylthioethyl Increased lipophilicity, reduced metabolic stability
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene, bromophenyl Antimycobacterial activity
2-Chloro-N-(2-fluoro-3-morpholinophenyl)acetamide Morpholine-4-carbonyl, chloroacetamide Enhanced polarity, possible enzyme inhibition
N-[4-(2-Chlorophenyl)-thiazol-2-yl]-morpholinoacetamide Thiazole, 2-chlorophenyl Hydrogen-bonding capacity (thiazole)

Key Research Findings

  • Thiophene vs.
  • Fluorophenoxy vs. Chlorophenoxy: Fluorine’s electronegativity and smaller size improve metabolic stability and reduce steric hindrance compared to chlorine .
  • Morpholino Impact: The morpholino group consistently enhances solubility across analogs, critical for oral bioavailability .

Biological Activity

2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound characterized by its unique structural components, including a fluorophenoxy group, a morpholino group, and a thiophene ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-fluorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
  • Molecular Formula : C18H21FN2O3S
  • Molecular Weight : 364.4 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the fluorophenoxy intermediate : Reacting 4-fluorophenol with an acylating agent.
  • Introduction of the morpholino group : The intermediate is then reacted with morpholine.
  • Attachment of the thiophene ring : This step completes the synthesis, yielding the desired acetamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity through binding interactions, influencing various biochemical pathways including:

  • Signal Transduction : Modulating cellular signaling pathways.
  • Metabolic Pathways : Affecting metabolic processes within cells.
  • Gene Expression Regulation : Potentially influencing gene transcription and translation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiophene and morpholine structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine production in various cell lines, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary evaluations have demonstrated that compounds with similar structures can exhibit antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Staphylococcus aureus and other bacterial strains, suggesting potential applications in treating infections.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis, cell cycle arrest
Anti-inflammatoryReduction in cytokine production
AntimicrobialEffective against Staphylococcus aureus

Comparative Analysis with Related Compounds

Compound NameAnticancer Activity (IC50)Anti-inflammatory Activity (Cytokine Reduction %)Reference
This compoundTBDTBD
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide42 nMSignificant reduction

Study on Anticancer Effects

A study conducted on a series of morpholino-containing compounds demonstrated that those with thiophene rings exhibited enhanced anticancer activity compared to their counterparts without this moiety. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy.

Study on Anti-inflammatory Properties

In another investigation focusing on inflammatory responses, compounds similar to this compound were found to significantly downregulate TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, indicating a strong potential for treating inflammatory conditions.

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